N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide
説明
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which are known to have a wide range of effects on the central nervous system.
作用機序
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide acts as an agonist for the α7 subtype of nAChRs, which are widely distributed throughout the central nervous system. Activation of these receptors has been shown to improve cognitive function and memory, as well as have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide has been shown to have a number of biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation, and increasing the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide is that it is a selective agonist for the α7 nAChR subtype, which allows for more specific targeting of this receptor. However, one limitation is that it has a relatively short half-life, which can make dosing and administration more difficult.
将来の方向性
There are a number of potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide, including:
1. Further studies on its potential therapeutic applications in conditions such as Alzheimer's disease, schizophrenia, and ADHD.
2. Development of more potent and selective agonists for the α7 nAChR subtype.
3. Investigation of the potential use of N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide in combination with other drugs or therapies.
4. Studies on the mechanisms underlying its neuroprotective effects.
5. Investigation of its potential use in other conditions, such as pain management and addiction.
In conclusion, N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide is a synthetic compound with potential therapeutic applications in a variety of conditions. Its mechanism of action as an agonist for the α7 nAChR subtype has been extensively studied, and it has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are a number of potential future directions for research on this compound.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide has been studied extensively for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Studies have shown that N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide can improve cognitive function and memory in animal models of Alzheimer's disease, and may have potential as a treatment for cognitive deficits in humans.
特性
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-19-8-7-18(13-20(19)29-2)24-22(27)21(26)23-14-16-3-5-17(6-4-16)15-25-9-11-30-12-10-25/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZFTCICZFVCGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)CN3CCOCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。